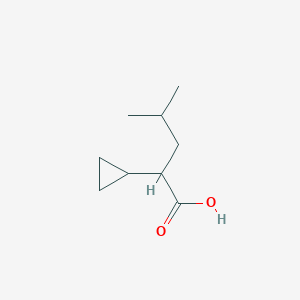

2-Cyclopropyl-4-methylpentanoic acid

Description

Nomenclature and Structural Context of 2-Cyclopropyl-4-methylpentanoic acid within Aliphatic Carboxylic Acids

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" precisely describes its molecular structure. organicchemistrytutor.comlibretexts.orgwikipedia.org The parent chain is a five-carbon carboxylic acid, known as pentanoic acid. youtube.com The numbering of the carbon chain begins at the carboxyl group (-COOH) as carbon 1. libretexts.org A cyclopropyl (B3062369) group is attached to the second carbon (C2), and a methyl group is located on the fourth carbon (C4).

This compound is classified as a substituted aliphatic carboxylic acid. Aliphatic carboxylic acids are characterized by a carboxyl group attached to a saturated or unsaturated alkyl chain. masterorganicchemistry.com The presence of both a cyclic (cyclopropyl) and a branched (methyl) substituent on the pentanoic acid backbone creates a molecule with distinct steric and electronic properties. The cyclopropyl group, a three-membered ring, is known for its high ring strain and unique bonding characteristics, which can influence the reactivity of the molecule. fiveable.mewikipedia.org The methyl group at the C4 position introduces a simple alkyl branch.

To provide a clearer structural context, the key features of this compound are summarized in the table below.

| Feature | Description |

| Parent Chain | Pentanoic acid |

| Functional Group | Carboxylic acid (-COOH) |

| Substituent at C2 | Cyclopropyl group |

| Substituent at C4 | Methyl group |

| Chemical Formula | C9H16O2 |

| CAS Number | 1508154-06-0 chemicalbook.com |

Academic Significance of Substituted Pentanoic Acids in Contemporary Organic Chemistry Research

Substituted pentanoic acids are a significant class of compounds in contemporary organic chemistry research, largely due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. tandfonline.comnih.gov The incorporation of various substituents onto the pentanoic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn can modulate its biological activity. fiveable.me

The presence of a cyclopropyl group is of particular academic interest. This small, strained ring can act as a bioisostere for other chemical groups, such as a vinyl or isopropyl group, offering a way to modify a molecule's conformation and metabolic stability. rsc.org The unique electronic nature of the cyclopropyl ring, with its partial double-bond character, can also influence intermolecular interactions and reaction mechanisms. fiveable.mestackexchange.com Research has shown that cyclopropyl-containing carboxylic acids are valuable building blocks in medicinal chemistry. researchgate.net

Furthermore, studies on various substituted pentanoic acids have revealed their potential in therapeutic areas. For instance, research has been conducted on phenyl/naphthylacetyl pentanoic acid derivatives for their anticancer properties. tandfonline.comresearchgate.net While not directly involving a cyclopropyl group, this research highlights the importance of the pentanoic acid scaffold in the design of new therapeutic agents. The combination of a cyclopropyl group and a methyl substituent in this compound presents a unique structural motif that could be of interest for exploring new structure-activity relationships in medicinal chemistry.

Overview of Research Trajectories for Novel Carboxylic Acid Scaffolds

The development of novel carboxylic acid scaffolds is a dynamic area of research in organic chemistry, driven by the need for new molecules with tailored properties for various applications, including pharmaceuticals, agrochemicals, and materials science. hdinresearch.comdataintelo.com Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient and selective methods for the synthesis of complex carboxylic acids. princeton.edu This includes the development of new catalytic systems and the use of innovative starting materials to introduce diverse functional groups and structural motifs. nih.gov The synthesis of molecules with specific stereochemistry is also a major focus.

Exploration of Bioisosteric Replacements: As seen with the cyclopropyl group, researchers are actively exploring the use of different structural motifs as bioisosteres to improve the properties of known active compounds. rsc.org This strategy aims to enhance efficacy, reduce side effects, and improve pharmacokinetic profiles.

Investigation of New Biological Targets: Novel carboxylic acid scaffolds are being designed and synthesized to interact with new biological targets. This involves a deep understanding of the principles of molecular recognition and drug design. Studies on substituted pentanoic acids, for example, have targeted enzymes like MMP-2 and HDAC8 in cancer research. tandfonline.comnih.gov

The hypothetical compound this compound fits well within these research trajectories. Its synthesis would require specific stereocontrolled methodologies. Its unique combination of a strained ring and a branched alkyl chain could lead to interesting biological activities, making it a candidate for screening in various therapeutic areas. The exploration of such novel scaffolds is crucial for the continued advancement of organic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-cyclopropyl-4-methylpentanoic acid |

InChI |

InChI=1S/C9H16O2/c1-6(2)5-8(9(10)11)7-3-4-7/h6-8H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

PSGARCCCISVQMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1CC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 4 Methylpentanoic Acid

Retrosynthetic Analysis of the 2-Cyclopropyl-4-methylpentanoic acid Core

A logical retrosynthetic analysis of this compound begins with the disconnection of the bond between the alpha-carbon and the isobutyl group. This approach simplifies the target molecule into two key synthons: a cyclopropylacetic acid derivative and an isobutyl electrophile. This particular disconnection is strategically advantageous as it breaks down the molecule into components that are either commercially available or can be synthesized through well-established chemical reactions. The carboxylic acid functionality in the cyclopropylacetic acid synthon serves as a convenient point for the crucial carbon-carbon bond formation.

Total Synthesis Approaches to this compound

A plausible pathway for the total synthesis of this compound involves the alkylation of a cyclopropylacetic acid derivative. In a typical procedure, an ester of cyclopropylacetic acid is treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate then acts as a nucleophile, reacting with an isobutyl halide (e.g., isobutyl bromide or iodide). The final step of this synthesis would be the hydrolysis of the resulting ester to yield this compound.

Enantioselective Synthetic Routes to this compound

To obtain a single enantiomer of this compound, several asymmetric synthesis strategies can be employed. One prominent method is the use of a chiral auxiliary. In this approach, cyclopropylacetic acid is first converted into a chiral amide or ester. This chiral auxiliary then directs the incoming isobutyl group to one face of the molecule during the alkylation step, leading to a high degree of stereoselectivity. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched product.

Another powerful technique is the use of a chiral catalyst during the alkylation step. This catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The table below outlines some potential catalytic systems that could be adapted for this purpose.

| Catalyst Type | Example of Chiral Ligand | Potential Enantiomeric Excess (e.e.) |

| Chiral Phase-Transfer Catalyst | Derivatives of Cinchona alkaloids | High |

| Chiral Lewis Acid | BOX or PYBOX ligands complexed with a metal salt | Moderate to High |

| Organocatalyst | Chiral amines or phosphines | Moderate to High |

Diastereoselective Synthetic Pathways for this compound

While this compound itself is a chiral molecule with one stereocenter, diastereoselective synthesis becomes relevant when considering the synthesis of its analogs that may contain additional stereocenters, or when a chiral precursor is utilized in the synthesis. For instance, if the synthesis commences with an enantiomerically pure cyclopropylacetic acid derivative, the introduction of the isobutyl group can be influenced by the pre-existing stereocenter, potentially leading to a diastereoselective outcome. This is known as substrate-controlled diastereoselectivity.

Alternatively, reagent-controlled diastereoselectivity can be achieved by employing a chiral reagent that selectively delivers the isobutyl group to one face of a prochiral enolate. The following table summarizes hypothetical approaches to achieve diastereoselectivity.

| Method | Source of Chirality | Anticipated Diastereomeric Ratio (d.r.) |

| Substrate-Controlled | Chiral auxiliary attached to the carboxyl group | Dependent on the specific auxiliary used |

| Reagent-Controlled | Use of a chiral Lewis acid or a chiral base | Dependent on the specific reagent employed |

| Diastereoselective Cyclopropanation | Use of a chiral catalyst in the formation of the cyclopropane (B1198618) ring of a precursor molecule | Potentially high |

Synthesis of Key Precursors for this compound

The successful synthesis of this compound via the proposed alkylation route hinges on the availability of two key precursors: a cyclopropylacetic acid derivative and an isobutyl halide.

Cyclopropylacetic acid : This precursor can be synthesized through various methods. A classic approach is the Favorskii rearrangement of 2-chlorocyclobutanone. Another common route is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a cyclopropylmethyl halide, followed by hydrolysis and decarboxylation to yield the desired acid.

Isobutyl halide : Isobutyl bromide or isobutyl iodide can be readily prepared from isobutanol. This is typically achieved by treating isobutanol with the corresponding hydrohalic acid (HBr or HI) or by using other standard halogenating agents such as phosphorus tribromide (PBr₃).

Alternative and Greener Synthetic Strategies for this compound

In an effort to align with the principles of green chemistry, several modifications can be made to the synthesis of this compound to minimize its environmental footprint.

Catalytic Methods : Instead of using stoichiometric amounts of strong and hazardous bases like LDA, catalytic amounts of a less hazardous base or a phase-transfer catalyst could be employed for the alkylation step.

Greener Solvents : The use of volatile and toxic organic solvents could be minimized by exploring more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids.

Atom Economy : A key principle of green chemistry is to design syntheses with high atom economy, meaning that a maximal proportion of the atoms from the starting materials are incorporated into the final product. This could involve exploring cycloaddition reactions or C-H activation strategies as alternative routes to the target molecule.

Biocatalysis : The use of enzymes as catalysts can offer highly selective transformations under mild reaction conditions. This can reduce the need for protecting groups and the use of harsh reagents, thereby leading to a more sustainable process.

Chemical Reactivity and Reaction Mechanisms of 2 Cyclopropyl 4 Methylpentanoic Acid

Reactions at the Carboxyl Group of 2-Cyclopropyl-4-methylpentanoic acid

The carboxyl group (-COOH) is a versatile functional group that readily undergoes esterification, amidation, and reduction.

Esterification Mechanisms and Kinetics

The esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through a series of equilibrium steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester.

The kinetics of esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Studies on analogous carboxylic acids, such as pentanoic acid, have shown that increasing the reaction temperature and catalyst concentration generally leads to an increase in the reaction rate and ester conversion. For instance, the esterification of pentanoic acid with methanol (B129727) has been shown to reach high conversion rates at elevated temperatures with an acid catalyst. core.ac.uk The reaction rate can often be described by an Eley-Rideal kinetic model, where the reaction occurs between a reactant in the bulk liquid phase and another adsorbed on the catalyst surface. core.ac.ukresearchgate.net

Interactive Data Table: Factors Affecting Esterification of Carboxylic Acids

| Factor | Effect on Reaction Rate | Effect on Equilibrium Conversion |

| Temperature | Increases | Shifts equilibrium (effect varies) |

| Catalyst Conc. | Increases | No effect |

| Alcohol/Acid Ratio | Increases (up to a point) | Increases |

| Water Removal | No direct effect | Increases |

Amidation Pathways

Amidation of this compound involves its reaction with an amine to form an amide. This transformation can be achieved through several pathways. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in an equilibrium that may not favor the product.

More commonly, the carboxylic acid is first activated to a more reactive derivative. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to an acyl chloride. The highly reactive acyl chloride then readily reacts with an amine at room temperature to form the corresponding amide with high yield.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. These reagents activate the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide.

Reduction Methodologies and Mechanistic Studies

The carboxyl group of this compound can be reduced to a primary alcohol. Due to the low reactivity of carboxylic acids towards reduction, strong reducing agents are required.

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation. The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt. Subsequent reduction of the carboxylate by LiAlH₄ proceeds through the formation of a tetrahedral intermediate, which then collapses to an aldehyde. The aldehyde is immediately further reduced by LiAlH₄ to the primary alcohol.

Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. Borane is more selective than LiAlH₄ and will not reduce esters, amides, or nitriles. The mechanism involves the formation of an acyloxyborane intermediate, which is then successively reduced by hydride transfers from the borane to yield the primary alcohol after an aqueous workup.

Reactions Involving the Cyclopropyl (B3062369) Moiety in this compound

The three-membered ring of the cyclopropyl group is highly strained, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. This strain energy makes the cyclopropyl ring susceptible to ring-opening reactions under certain conditions.

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While cyclopropanes themselves are saturated, their strained bonds possess significant π-character, allowing them to participate in formal cycloaddition reactions. wikipedia.org

These reactions are less common for simple alkyl-substituted cyclopropanes like that in this compound. More often, cycloaddition reactions involve activated cyclopropanes, such as those with vinyl or carbonyl substituents. However, under specific conditions, such as in the presence of certain transition metal catalysts, even unactivated cyclopropanes can undergo cycloaddition reactions with other unsaturated systems. The mechanism of these reactions often involves the oxidative addition of the catalyst to a C-C bond of the cyclopropane (B1198618) ring, followed by insertion of the other reactant and reductive elimination to form the final product.

Reactions at the Alpha-Carbon of this compound

The alpha-carbon of this compound is activated by the adjacent carboxylic acid group, making the alpha-hydrogen susceptible to substitution reactions.

Halogenation Studies (e.g., 3-chloro-2-cyclopropyl-4-methylpentanoic acid)

The direct alpha-halogenation of carboxylic acids is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgnrochemistry.commasterorganicchemistry.com This reaction allows for the substitution of an alpha-hydrogen with a halogen, typically bromine or chlorine.

The mechanism of the Hell-Volhard-Zelinsky reaction involves several key steps. wikipedia.orgmasterorganicchemistry.com Initially, the carboxylic acid is converted into an acyl halide by a phosphorus trihalide, such as PBr₃. wikipedia.org The resulting acyl bromide is in equilibrium with its enol tautomer. This enol form then reacts with a halogen (e.g., Br₂) at the alpha-position. wikipedia.org Finally, hydrolysis of the alpha-halo acyl bromide yields the alpha-halo carboxylic acid. wikipedia.org

While no specific studies on the halogenation of this compound have been found, the reaction is expected to proceed at the alpha-carbon. The presence of the cyclopropyl group may exert steric or electronic effects on the reaction rate and selectivity, but the fundamental mechanism should remain consistent with the established HVZ pathway.

Table 1: General Conditions for the Hell-Volhard-Zelinsky Reaction

| Reactants | Reagents | Product | Reaction Conditions |

| Carboxylic Acid | 1. PBr₃ (catalytic) 2. Br₂ 3. H₂O | α-Bromo Carboxylic Acid | High Temperature |

It is important to note that if an alcohol is used in the final step instead of water, the corresponding α-halo ester can be obtained. wikipedia.org

Aldol-Type Condensations

Aldol (B89426) and aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. wikipedia.org These reactions typically involve the reaction of an enolate with a carbonyl compound. wikipedia.org While aldehydes and ketones are the most common substrates for aldol reactions, carboxylic acid derivatives such as esters can participate in a similar transformation known as the Claisen condensation. libretexts.org

Direct aldol-type reactions with carboxylic acids themselves are generally not feasible because the acidic proton of the carboxyl group would be preferentially abstracted by the base required for enolate formation. quora.com Therefore, to involve this compound in an aldol-type condensation, it would likely need to be converted to a more suitable derivative, such as an ester.

The resulting ester could then, in principle, be deprotonated at the alpha-position with a strong base to form an enolate. This enolate could then react with an aldehyde or ketone to form a β-hydroxy ester. However, no specific examples of such reactions involving derivatives of this compound have been documented in the available literature.

Stereoselective Transformations of this compound

This compound is a chiral molecule, possessing a stereocenter at the alpha-carbon. This intrinsic chirality opens up possibilities for stereoselective transformations, where the existing stereocenter can influence the formation of new stereocenters, leading to diastereoselective reactions.

Reactions at the alpha-carbon of a chiral carboxylic acid can proceed with either retention or inversion of configuration, or through a planar enolate intermediate which can lead to racemization or diastereoselection depending on the subsequent reaction and the influence of other chiral elements.

For instance, in the Hell-Volhard-Zelinsky reaction, the formation of an enol or enolate intermediate at the alpha-carbon would temporarily destroy the existing stereocenter. wikipedia.org The subsequent halogenation could then occur from either face of the planar intermediate. Without a chiral catalyst or auxiliary, this would likely lead to a racemic mixture of the alpha-halogenated product. However, the presence of the nearby cyclopropyl group could potentially direct the approach of the halogen, leading to some degree of diastereoselectivity if other stereocenters were present or if the cyclopropyl group itself imparted a sufficient steric bias.

Furthermore, asymmetric synthesis methodologies could be employed to achieve stereocontrol in reactions involving this compound or its derivatives. This could involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of reactions at the alpha-carbon or other positions in the molecule. While the principles of asymmetric synthesis are well-established, their specific application to this compound has not been reported in the available scientific literature.

Derivatization Strategies and Functional Group Transformations of 2 Cyclopropyl 4 Methylpentanoic Acid

Synthesis and Characterization of Esters of 2-Cyclopropyl-4-methylpentanoic acid

Esters of this compound can be prepared through several established methods, with Fischer esterification being one of the most common. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.

Another effective method for ester synthesis is by reacting the carboxylate salt of this compound with an alkyl halide. This SN2 reaction provides a versatile route to a wide array of esters. Additionally, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the esterification by activating the carboxylic acid.

The characterization of the resulting esters is typically performed using spectroscopic methods. Infrared (IR) spectroscopy would show a characteristic C=O stretching frequency for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure, with ¹H NMR showing signals corresponding to the protons of the alcohol moiety and ¹³C NMR displaying a characteristic resonance for the ester carbonyl carbon.

Illustrative Data for Synthesized Esters of this compound:

| Ester Derivative | Alcohol Reactant | Catalyst/Reagent | Typical Yield (%) | Key Spectroscopic Data (¹H NMR, δ ppm) |

| Methyl 2-cyclopropyl-4-methylpentanoate | Methanol (B129727) | H₂SO₄ | 85-95 | ~3.6 (s, 3H, -OCH₃) |

| Ethyl 2-cyclopropyl-4-methylpentanoate | Ethanol | p-TsOH | 80-90 | ~4.1 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃) |

| Isopropyl 2-cyclopropyl-4-methylpentanoate | Isopropanol | DCC | 75-85 | ~5.0 (sept, 1H, -OCH(CH₃)₂), ~1.2 (d, 6H, -OCH(CH₃)₂) |

| Benzyl 2-cyclopropyl-4-methylpentanoate | Benzyl alcohol | H₂SO₄ | 70-80 | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -OCH₂Ph) |

Amide Derivatives of this compound

Amide derivatives of this compound are commonly synthesized by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyclopropyl-4-methylpentanoyl chloride can then be reacted with a primary or secondary amine to afford the corresponding amide in high yield.

The characterization of these amide derivatives relies on spectroscopic techniques. In IR spectroscopy, amides show a strong C=O stretch (amide I band) around 1630-1680 cm⁻¹ and an N-H bend (amide II band) for primary and secondary amides. ¹H NMR spectroscopy will show characteristic signals for the protons on the nitrogen atom and the alkyl or aryl groups of the amine.

Table of Synthesized Amide Derivatives:

| Amide Derivative | Amine Reactant | Coupling Agent/Method | Typical Yield (%) | Key Spectroscopic Data (IR, cm⁻¹) |

| N-Methyl-2-cyclopropyl-4-methylpentanamide | Methylamine | EDC/HOBt | 80-90 | ~1640 (C=O), ~3300 (N-H) |

| N,N-Diethyl-2-cyclopropyl-4-methylpentanamide | Diethylamine | SOCl₂, then amine | 85-95 | ~1630 (C=O) |

| N-Phenyl-2-cyclopropyl-4-methylpentanamide | Aniline | DCC | 75-85 | ~1660 (C=O), ~3280 (N-H) |

| 2-Cyclopropyl-4-methylpentanoyl morpholinide | Morpholine | EDC/HOBt | 80-90 | ~1645 (C=O) |

Anhydride Formation from this compound

Symmetrical anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid. This is often achieved by heating the carboxylic acid with a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

A more common laboratory method for the synthesis of both symmetrical and mixed anhydrides involves the reaction of a carboxylate salt with an acid chloride. For instance, sodium 2-cyclopropyl-4-methylpentanoate can be reacted with 2-cyclopropyl-4-methylpentanoyl chloride to yield the symmetrical anhydride.

Acid anhydrides are characterized by two carbonyl stretching bands in their IR spectra, typically appearing around 1800-1850 cm⁻¹ and 1740-1790 cm⁻¹. The presence of two bands is due to symmetric and asymmetric C=O stretching vibrations.

Synthesis of Other Carboxylic Acid Derivatives of this compound

Beyond esters, amides, and anhydrides, other important derivatives of this compound can be synthesized.

Acid Halides: As mentioned, acid chlorides are valuable reactive intermediates. 2-Cyclopropyl-4-methylpentanoyl chloride can be synthesized by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Acid bromides can be prepared using phosphorus tribromide (PBr₃).

Thioesters: Thioesters can be prepared by reacting the acid chloride with a thiol in the presence of a base, or by using coupling agents to facilitate the reaction between the carboxylic acid and the thiol directly.

Acyl Azides: Acyl azides, which are precursors for the Curtius rearrangement to form amines, can be prepared from the acid chloride by reaction with sodium azide.

Introduction of Heteroatoms and Their Impact on Reactivity

The introduction of heteroatoms into the structure of this compound can significantly alter its chemical reactivity and properties.

One potential modification is the introduction of a hydroxyl group. For example, alpha-hydroxylation of the carboxylic acid could be achieved through enolate chemistry, followed by oxidation. The presence of a hydroxyl group can influence the acidity of the carboxylic acid and introduce a new site for further functionalization, such as etherification or esterification.

Another possibility is the introduction of a halogen atom. Halogenation at the alpha-position can be achieved under specific conditions, for example, via a Hell-Volhard-Zelinsky reaction using PBr₃ and Br₂. An α-halo acid is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of other functional groups, including amino and cyano groups.

The cyclopropyl (B3062369) ring itself can also be a site for the introduction of heteroatoms, although this is generally more challenging and may require multi-step synthetic sequences. The presence of heteroatoms can impact the electronic properties of the molecule, influencing the reactivity of the carboxylic acid group through inductive effects.

Spectroscopic and Advanced Analytical Characterization of 2 Cyclopropyl 4 Methylpentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Cyclopropyl-4-methylpentanoic acid are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show signals corresponding to the protons of the cyclopropyl (B3062369) ring, the isobutyl group, the methine proton at the alpha-position, and the acidic proton of the carboxylic acid. The protons on the cyclopropyl ring typically appear in the upfield region (around 0.2-1.0 ppm). The methyl protons of the isobutyl group would likely appear as a doublet around 0.9 ppm, while the methylene (B1212753) and methine protons of the isobutyl group would be expected in the 1.2-2.0 ppm range. The methine proton alpha to the carbonyl group is expected to be downfield, likely in the 2.2-2.6 ppm region. The carboxylic acid proton is characteristically found far downfield, often as a broad singlet above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom. The carbons of the cyclopropyl ring are expected at high field (around 5-15 ppm). The methyl carbons of the isobutyl group would appear around 22 ppm, with the methylene and methine carbons of this group resonating in the 25-45 ppm range. The alpha-carbon to the carbonyl group is anticipated around 45-55 ppm. The most downfield signal would be that of the carbonyl carbon of the carboxylic acid, typically appearing in the range of 175-185 ppm.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | >10.0 (broad s) | 175-185 |

| α-CH | 2.2-2.6 (m) | 45-55 |

| Cyclopropyl CH | 0.8-1.2 (m) | 10-20 |

| Cyclopropyl CH₂ | 0.2-0.8 (m) | 5-15 |

| β-CH₂ (isobutyl) | 1.4-1.8 (m) | 35-45 |

| γ-CH (isobutyl) | 1.8-2.2 (m) | 25-35 |

| δ-CH₃ (isobutyl) | ~0.9 (d) | ~22 |

Note: s = singlet, d = doublet, m = multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

To unequivocally establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu Key expected correlations would include the coupling between the α-proton and the cyclopropyl methine proton, as well as the couplings within the isobutyl group: between the β-methylene protons and the γ-methine proton, and between the γ-methine proton and the δ-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to, confirming the assignments made from the 1D spectra. For instance, the signal for the α-proton would correlate with the signal for the α-carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₉H₁₆O₂. The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. The loss of the carboxylic acid group (a neutral loss of 45 Da) is a common fragmentation for carboxylic acids. libretexts.org Another likely fragmentation would be the cleavage of the isobutyl group or the cyclopropyl ring. For instance, the loss of an isobutyl radical (57 Da) or a cyclopropyl radical (41 Da) from the molecular ion could be observed. The McLafferty rearrangement, common in carbonyl compounds, could also lead to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically in the range of 1700-1725 cm⁻¹. The C-H stretching vibrations of the aliphatic and cyclopropyl groups are expected in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations for the CH₂ and CH₃ groups would be observed in the 1370-1470 cm⁻¹ range. The presence of the cyclopropyl ring may also give rise to characteristic, though weaker, absorptions.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 (strong, sharp) |

| C-H (Aliphatic & Cyclopropyl) | 2850-3000 |

| C-H bend (CH₂, CH₃) | 1370-1470 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. nih.govrsc.org ECD, a counterpart to UV-Vis absorption spectroscopy, measures the differential absorption of left and right circularly polarized ultraviolet light, which is particularly useful for molecules containing chromophores. encyclopedia.pub

For this compound, VCD spectroscopy can be employed to determine the absolute configuration of its enantiomers. The VCD spectrum of a single enantiomer will exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration ((R) or (S)) can be unambiguously assigned.

ECD spectroscopy can be applied to chromophoric derivatives of this compound to determine their absolute stereochemistry. By introducing a suitable chromophore, such as a naphthyl or phenyl group, through esterification or amidation, the resulting derivative will exhibit a distinct ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated to the absolute configuration at the chiral center.

Table 1: Hypothetical Vibrational Circular Dichroism (VCD) Data for the Enantiomers of this compound

| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) for (R)-enantiomer | ΔA (x 10⁻⁵) for (S)-enantiomer | Vibrational Assignment |

|---|---|---|---|

| 2960 | +5.2 | -5.2 | C-H stretching (isopropyl) |

| 2925 | -3.8 | +3.8 | C-H stretching (cyclopropyl) |

| 1710 | +8.5 | -8.5 | C=O stretching (carboxylic acid) |

| 1465 | -2.1 | +2.1 | C-H bending |

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for a Chromophoric Derivative of this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) for (R)-derivative | Δε (M⁻¹cm⁻¹) for (S)-derivative | Electronic Transition |

|---|---|---|---|

| 220 | +12.5 | -12.5 | π → π* |

| 254 | -8.2 | +8.2 | n → π* |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute configuration and three-dimensional structure of a crystalline compound. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions within the crystal lattice.

To apply this technique to this compound, a suitable single crystal of one of its enantiomers or a diastereomeric derivative must be prepared. The crystallographic analysis will provide precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state. Crucially, for a chiral molecule, the Flack parameter, derived from the crystallographic data, can definitively establish the absolute configuration.

Table 3: Hypothetical X-ray Crystallographic Data for an Enantiopure Crystal of (R)-2-Cyclopropyl-4-methylpentanoic acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.24 |

| c (Å) | 12.89 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Advanced Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment

Advanced chromatographic techniques are indispensable for the separation of stereoisomers, allowing for the determination of enantiomeric and diastereomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose, often utilizing chiral stationary phases (CSPs).

For the enantiomeric separation of this compound, chiral HPLC is a suitable method. A racemic mixture of the acid can be passed through a column containing a CSP. The differential interactions between the enantiomers and the chiral selector in the stationary phase lead to different retention times, allowing for their separation and quantification. Common CSPs include those based on polysaccharides, proteins, or cyclodextrins. nih.govsemanticscholar.org

In cases where diastereomeric derivatives of this compound are synthesized, for example, by reaction with a chiral resolving agent, standard achiral chromatography can often be used for their separation due to their different physical properties. The separation of diastereomers is generally more straightforward than the separation of enantiomers. mdpi.com

Table 4: Hypothetical Chiral HPLC Separation Data for the Enantiomers of this compound

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 99.5 | 99.0 |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Cyclopropyl-4-methylpentanoic acid |

Computational Chemistry and Theoretical Studies of 2 Cyclopropyl 4 Methylpentanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), are fundamental to determining a molecule's most stable three-dimensional arrangement (its equilibrium geometry) and the distribution of electrons. aip.orgresearchgate.net

Molecular Geometry Optimization: The first step in a computational study is to find the optimized molecular geometry, which corresponds to the lowest energy structure on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the net force is zero. For 2-Cyclopropyl-4-methylpentanoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles. High-level methods like B3LYP with a basis set such as cc-pVTZ are commonly used for reliable geometry predictions of organic molecules. aip.org

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density to understand charge distribution and identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Note: This data is hypothetical and serves to illustrate the output of a quantum chemical calculation.)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| C-C (cyclopropyl) | 1.51 Å | |

| Bond Angle | O=C-O (carboxyl) | 124.5° |

| C-C-C (cyclopropyl) | 60.0° | |

| Dihedral Angle | H-O-C=O | ~180.0° (anti) |

Conformational Analysis and Energy Minima Determination

Molecules with rotatable single bonds, like the isobutyl group and the bond connecting the cyclopropyl (B3062369) ring in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

This process typically involves a systematic search of the potential energy surface by rotating key single bonds. For each rotational position (dihedral angle), the energy is calculated, leading to a potential energy profile. The points on this profile with the lowest energy represent stable conformers. The existence of strained rings like cyclopropane (B1198618) and cyclobutane (B1203170) introduces significant conformational constraints and ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.comlibretexts.orgopenstax.org For instance, cyclopropane's C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5°, leading to significant angle strain and weaker, "bent" bonds. openstax.orgdalalinstitute.com

Illustrative Data Table: Relative Energies of Hypothetical Conformers (Note: This data is hypothetical. Energies are relative to the most stable conformer.)

| Conformer ID | Dihedral Angle (Cα-Cisobutyl) | Relative Energy (kJ/mol) | Boltzmann Population (%) |

| Conf-01 | 180° (anti) | 0.00 | 75.2 |

| Conf-02 | 65° (gauche) | 5.20 | 12.4 |

| Conf-03 | -65° (gauche) | 5.20 | 12.4 |

Transition State Modeling for Reaction Pathways

Computational chemistry can model the entire pathway of a chemical reaction, identifying the high-energy transition state that connects reactants and products. youtube.com This is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, one might study reactions like its esterification or deprotonation.

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. This structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of reaction kinetics. Common reactions of carboxylic acids that could be modeled include nucleophilic acyl substitution to form esters, amides, or acid anhydrides. khanacademy.orgsketchy.com

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

DFT is a highly effective method for predicting various spectroscopic properties, which can be used to validate or interpret experimental data. bohrium.comnih.govacs.org For this compound, key predictable spectra include:

NMR Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net These predictions are invaluable for assigning peaks in an experimental spectrum and confirming the structure of a synthesized compound.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. researchgate.net The frequencies corresponding to specific bond stretches (e.g., C=O stretch of the carboxylic acid, C-H stretches of the cyclopropyl group) can be compared with experimental IR data to confirm the presence of these functional groups.

Illustrative Data Table: Predicted Spectroscopic Data (Note: This data is hypothetical and for illustrative purposes only.)

| Spectrum | Group | Predicted Value |

| 13C NMR | C=O (carbonyl) | 178 ppm |

| 1H NMR | COOH | 11.5 ppm |

| IR Frequency | C=O Stretch | 1715 cm-1 |

| IR Frequency | O-H Stretch | 3100 cm-1 (broad) |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum methods analyze static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.comyoutube.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's dynamic behavior.

For this compound, an MD simulation in a solvent like water would show how the molecule folds, rotates, and interacts with its environment. nih.gov This provides a dynamic view of its conformational landscape, showing not just the stable conformers but also the transitions between them. MD is particularly useful for understanding how a molecule's flexibility and shape change in a realistic, solvated environment, which is crucial for predicting its interactions with biological targets. mdpi.comacs.org

Cheminformatics Approaches to Structure-Reactivity Relationships

Cheminformatics uses computational methods to analyze large datasets of chemical information. liverpool.ac.uk Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that builds mathematical models to correlate a compound's chemical structure with its biological activity or physical properties. nih.govneovarsity.org

To build a QSAR model relevant to this compound, one would first need a dataset of similar molecules with known activities (e.g., inhibitory activity against a specific enzyme). For each molecule, a set of numerical "descriptors" is calculated, representing its physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties). nih.gov Statistical methods are then used to create an equation linking these descriptors to the observed activity. Such a model could then be used to predict the activity of this compound and guide the design of more potent analogues. nih.gov

Synthetic Utility and Mechanistic Insights of 2 Cyclopropyl 4 Methylpentanoic Acid in Organic Synthesis

Role in Method Development for Cyclopropyl-containing ScaffoldsThe scientific literature does not contain any reports on the use of 2-Cyclopropyl-4-methylpentanoic acid in the development of new synthetic methods for the construction of molecules containing a cyclopropane (B1198618) ring.

Table of Compounds Mentioned

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes and Stereocontrol Strategies

The development of efficient and stereoselective synthetic routes to chiral carboxylic acids, such as 2-Cyclopropyl-4-methylpentanoic acid, remains a significant objective in organic chemistry. rsc.org Future research will likely focus on catalytic asymmetric methods that can provide high yields and excellent enantioselectivity, thereby minimizing the need for classical resolution techniques.

One promising avenue is the use of transition metal catalysis. For instance, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has emerged as a powerful tool for producing chiral α-substituted propionic acids with high enantiomeric excess. researchgate.net Adapting such methodologies to substrates suitable for the synthesis of this compound could offer a more direct and efficient route. Another area of exploration involves the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids through domino hydrocarboxylation-transfer hydrogenation reactions. researchgate.net

The challenges in stereocontrol for a molecule with a chiral center adjacent to a cyclopropyl (B3062369) group are not trivial. Future strategies may involve the development of novel chiral ligands or organocatalysts that can effectively differentiate between the enantiotopic faces of a prochiral precursor.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Hydrogenation | High enantioselectivity, use of earth-abundant metals (e.g., Nickel). researchgate.net | Synthesis of the appropriate unsaturated precursor. |

| Domino Hydrocarboxylation | Use of simple starting materials (alkynes). researchgate.net | Regioselectivity and stereocontrol in the transfer hydrogenation step. |

| Chiral Auxiliary-Mediated Alkylation | Well-established and reliable for stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

| Enantioselective Malonic Ester Synthesis | Versatility in introducing the alkyl and cyclopropyl groups. | Achieving high enantioselectivity in the alkylation step. |

Development of Advanced Derivatization Methodologies

The functionalization of the carboxylic acid moiety of this compound is crucial for modulating its physicochemical properties and for creating new chemical probes or therapeutic candidates. Future research in this area will likely focus on the development of advanced derivatization techniques that are both efficient and versatile. nih.gov

For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS), derivatization is often necessary to improve chromatographic behavior and ionization efficiency. nih.gov The development of novel derivatization agents that can be applied under mild conditions and provide a significant enhancement in sensitivity is an ongoing area of research. nih.gov

Beyond analytics, the conversion of the carboxylic acid to other functional groups such as esters, amides, and acyl hydrazides can generate libraries of new compounds for biological screening. thermofisher.com Modern coupling reagents developed in peptide synthesis can be employed for the efficient formation of amide bonds without racemization. thermofisher.com The exploration of bioorthogonal reactions could also enable the derivatization of this compound in complex biological environments.

| Derivatization Reagent Class | Application | Example Reagents |

| Fluorescent Labels | Enhanced detection in liquid chromatography. mdpi.com | 4-N,N-Dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED) |

| Amine-Reactive Reagents | Conversion to amides for creating new analogs. thermofisher.com | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Dicyclohexylcarbodiimide (B1669883) (DCC) |

| Alkyl Halides | Formation of esters for prodrug strategies or analytical purposes. thermofisher.com | 5-(Bromomethyl)fluorescein |

| Isotopic Labeling Reagents | Quantitative mass spectrometry. nih.gov | Isotopically labeled amine or alcohol reagents. |

In-depth Mechanistic Studies of Under-explored Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the discovery of new reactions. The presence of a cyclopropyl group, a strained three-membered ring, can lead to unique reactivity that is not yet fully understood.

Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational methods, such as Density Functional Theory (DFT) calculations. researchgate.net Such studies could elucidate the transition states of key stereodetermining steps in asymmetric syntheses or reveal the pathways of unexpected side reactions. For instance, investigating the mechanism of potential ring-opening reactions of the cyclopropyl group under various conditions could be critical for defining the molecule's stability and synthetic utility.

Computational Design and Prediction of Novel this compound Analogs

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, these methods can be used to design novel analogs with potentially enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity.

By creating a virtual library of analogs through in silico modifications of the parent structure, researchers can predict key properties such as binding affinity to a biological target, solubility, and metabolic stability. This computational pre-screening can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural features that are critical for a desired biological effect.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a growing trend in the chemical and pharmaceutical industries, and flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and greater scalability. durham.ac.uk The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes.

For example, gas-liquid reactions, such as carboxylation using carbon dioxide, can be performed more efficiently and safely in continuous-flow reactors, such as tube-in-tube systems. durham.ac.ukresearchgate.net The integration of in-line purification and analysis can further streamline the manufacturing process.

Furthermore, automated synthesis platforms can accelerate the discovery and optimization of new analogs. nih.gov By combining robotic systems with flow chemistry, it is possible to rapidly synthesize and screen libraries of derivatives, which can significantly shorten the drug discovery timeline. The development of a fully automated platform for the synthesis and derivatization of this compound represents a significant future research direction. nih.gov

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis of the core structure and its intermediates. acs.org | Improved reaction control, enhanced safety, easier scalability. durham.ac.uk |

| Tube-in-Tube Reactors | Carboxylation steps using CO2 gas. researchgate.net | Efficient gas-liquid contact, precise control of reaction parameters. durham.ac.uk |

| Automated Synthesis | High-throughput synthesis of analog libraries for screening. nih.gov | Increased speed of discovery, reduced manual labor. |

| In-line Analytics | Real-time monitoring of reaction progress and purity. | Immediate feedback for process optimization. |

Q & A

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.